N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, which is further connected to a benzamide group.
Preparation Methods
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then coupled with a substituted benzoyl chloride to yield the final product . Industrial production methods often utilize multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C19H14N4O |
---|---|
Molecular Weight |
314.3g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H14N4O/c24-18(15-5-2-1-3-6-15)21-16-9-7-14(8-10-16)17-13-23-12-4-11-20-19(23)22-17/h1-13H,(H,21,24) |
InChI Key |
QNCRKSFCDKZJQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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